molecular formula C14H17N5O2S B7111152 N-[5-(2-methylpropyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyridine-3-sulfonamide

N-[5-(2-methylpropyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyridine-3-sulfonamide

Cat. No.: B7111152
M. Wt: 319.38 g/mol
InChI Key: BJQRCJZOPSZRNN-UHFFFAOYSA-N
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Description

N-[5-(2-methylpropyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring fused with a pyridine ring, along with a sulfonamide group, which contributes to its distinctive chemical behavior.

Properties

IUPAC Name

N-[5-(2-methylpropyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-10(2)7-11-8-14(17-16-11)18-22(20,21)13-9-15-19-6-4-3-5-12(13)19/h3-6,8-10H,7H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQRCJZOPSZRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1)NS(=O)(=O)C2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylpropyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyridine-3-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine precursors, followed by their fusion to form the pyrazolo[1,5-a]pyridine core. The sulfonamide group is then introduced through sulfonation reactions. Common reagents used in these steps include various sulfonating agents, catalysts, and solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylpropyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyridine-3-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the sulfonamide group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a range of substituted pyrazolo[1,5-a]pyridine compounds.

Scientific Research Applications

N-[5-(2-methylpropyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyridine-3-sulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[5-(2-methylpropyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[5-(2-methylpropyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyridine-3-sulfonamide include other pyrazolo[1,5-a]pyridine derivatives and sulfonamide-containing molecules. Examples include:

  • Pyrazolo[1,5-a]pyridine-3-sulfonamide
  • 5-(2-methylpropyl)-1H-pyrazole derivatives

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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